4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinoxaline core .
Major Products
The major products formed from these reactions include various substituted quinoxalines and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol: This compound shares a similar pyridine core but differs in its overall structure and properties.
Fluoropyridines: These compounds have fluorine atoms instead of chlorine, leading to different chemical and biological properties.
Uniqueness
4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a chloropyridine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
571919-12-5 |
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Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
4-(6-chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-6-5-9(7-16-12)14(20)18-8-13(19)17-10-3-1-2-4-11(10)18/h1-7H,8H2,(H,17,19) |
InChI Key |
ORDQLBPVTDBSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl |
solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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